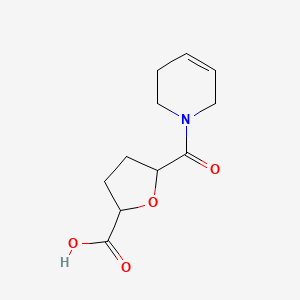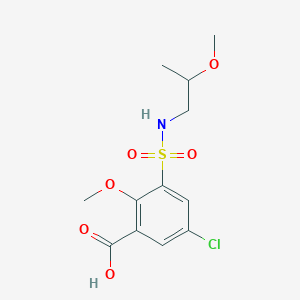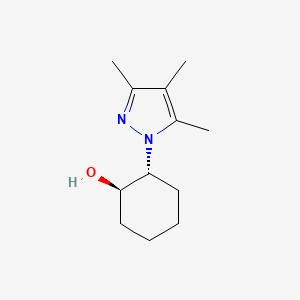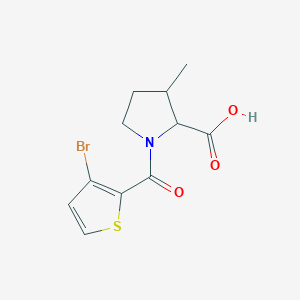
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid, also known as MPST, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MPST is a thiophene derivative that has been synthesized using a simple and efficient method.
作用機序
The mechanism of action of 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid is not fully understood. However, studies have shown that 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid also exhibits antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and physiological effects:
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been shown to have low toxicity and high selectivity towards cancer cells and bacteria. In vitro studies have shown that 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid inhibits the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has also been shown to exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria.
実験室実験の利点と制限
The synthesis method of 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid is simple and efficient, making it a promising compound for further research. 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has low toxicity and high selectivity towards cancer cells and bacteria, making it a potential candidate for drug development. However, further studies are needed to fully understand the mechanism of action of 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid and its potential side effects.
将来の方向性
There are many future directions for 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid research. In medicinal chemistry, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid can be further studied for its potential as a cancer drug and antimicrobial agent. In material science, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid can be used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid can be studied for its potential use as a sensor for heavy metal ions in water. Overall, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid is a promising compound with many potential applications in various fields.
合成法
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been synthesized using a one-pot, three-component reaction that involves the reaction of 4-methyl-3-thiosemicarbazide, ethyl acetoacetate, and 4-penten-2-one in the presence of acetic acid. The reaction yields 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid as a yellow solid with a melting point of 186-188°C. The synthesis method is simple and efficient, making 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid a promising compound for further research.
科学的研究の応用
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been shown to have anticancer and antimicrobial properties. In material science, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been used as a building block for the synthesis of novel polymers and materials. In environmental science, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been studied for its potential use as a sensor for heavy metal ions.
特性
IUPAC Name |
4-methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c1-4-5-8(3)12-18(15,16)10-7(2)6-17-9(10)11(13)14/h4,6,8,12H,1,5H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNWPYYCOFONIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1S(=O)(=O)NC(C)CC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B6627920.png)

![N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide](/img/structure/B6627932.png)
![4-[Cyclopropyl(prop-2-enyl)sulfamoyl]-3-methoxybenzoic acid](/img/structure/B6627934.png)
![3-Methoxy-4-[(1-methoxy-2-methylpropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B6627938.png)

![1-[[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6627952.png)

![5-ethyl-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B6627954.png)
![[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B6627961.png)
![1-Benzofuran-2-yl-[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]methanone](/img/structure/B6627968.png)
![4-Methyl-3-[2-(methylcarbamoyl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylic acid](/img/structure/B6627995.png)
![3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628011.png)
